N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide
Overview
Description
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide, commonly known as TNP-470, is a synthetic analog of fumagillin that was first synthesized in 1994. TNP-470 is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is an essential process for the development and progression of cancer.
Mechanism of Action
TNP-470 inhibits angiogenesis by targeting the endothelial cells that line the blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), which is essential for the growth and survival of endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects. In addition to its anti-angiogenic properties, TNP-470 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. TNP-470 has also been shown to reduce inflammation and enhance the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of TNP-470 is its potent anti-angiogenic properties, which make it an attractive candidate for cancer therapy. TNP-470 has also been shown to have low toxicity in animal models, making it a potentially safe and effective treatment option. However, TNP-470 has several limitations, including its poor solubility in water and its instability in solution. These limitations make it difficult to administer TNP-470 in vivo, and alternative delivery methods are currently being explored.
Future Directions
There are several future directions for TNP-470 research. One area of interest is the development of novel delivery methods to improve the solubility and stability of TNP-470. Another area of interest is the combination of TNP-470 with other anti-cancer agents to enhance its efficacy. Additionally, the role of TNP-470 in other diseases, such as cardiovascular disease and inflammatory disorders, is being explored. Finally, the development of TNP-470 analogs with improved pharmacological properties is an active area of research.
Scientific Research Applications
TNP-470 has been extensively studied for its anti-angiogenic properties and has shown promising results in preclinical studies. TNP-470 has been shown to inhibit angiogenesis in various cancer types, including breast, prostate, lung, and colon cancer. TNP-470 has also been shown to inhibit tumor growth and metastasis in animal models.
properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-25(22,14-8-7-12-4-1-2-5-13(12)10-14)18-11-16-19-17(20-23-16)15-6-3-9-24-15/h1-10,18H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHUYUWYZUBQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NC(=NO3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}naphthalene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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